molecular formula C21H25N5O3 B2503712 3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole CAS No. 2379975-18-3

3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole

Cat. No.: B2503712
CAS No.: 2379975-18-3
M. Wt: 395.463
InChI Key: KOYILKWAHQFVRJ-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indazole core, a piperidine ring, and a pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole typically involves multiple steps, including the formation of the indazole core, the introduction of the piperidine ring, and the attachment of the pyrimidine moiety. Common synthetic routes may include:

    Formation of the Indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the indazole core.

    Attachment of the Pyrimidine Moiety: This step may involve the use of coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrimidine ring to the piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-2-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole can be compared with other indazole derivatives, piperidine-containing compounds, and pyrimidine-based molecules.

Uniqueness

  • The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-10-22-21(23-11-14)29-13-15-5-4-8-26(12-15)19(27)16-6-7-17-18(9-16)24-25(2)20(17)28-3/h6-7,9-11,15H,4-5,8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYILKWAHQFVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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